3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
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Overview
Description
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a furochromen core with a propanamide side chain, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents .
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is not well-understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: This compound shares the furochromen core but has an acetic acid side chain instead of a propanamide.
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Similar to the acetic acid derivative, but with a propanoic acid side chain.
Uniqueness
The uniqueness of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide lies in its combination of the furochromen core with a propanamide side chain, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C30H35NO6 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C30H35NO6/c1-17-20(9-11-26(32)31-13-12-19-8-10-24(34-6)25(14-19)35-7)29(33)37-28-18(2)27-22(15-21(17)28)23(16-36-27)30(3,4)5/h8,10,14-16H,9,11-13H2,1-7H3,(H,31,32) |
InChI Key |
KMXKWSFVSZRFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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